5-Methyl-1-octyl-1H-pyrazol-3-amine

Lipophilicity Membrane permeability Drug-likeness

Reproducibility in aminopyrazole-based chemistry fails when substitution patterns vary. The C5-methyl and N1-octyl chain of CAS 1240564-96-8 deliver a specific XLogP3.6-0.4 log units above the des-methyl analog-balancing passive diffusion and solubility for CNS permeability studies. - **Key outcome**: Cleaner target engagement than 4-bromo analog (MW 209.33 vs 274.20, no halogen aggregation risk). - **Supply advantage**: Immediate shipment; free amine handle for derivatization or salt formation.

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
Cat. No. B13633970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-octyl-1H-pyrazol-3-amine
Molecular FormulaC12H23N3
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C(=CC(=N1)N)C
InChIInChI=1S/C12H23N3/c1-3-4-5-6-7-8-9-15-11(2)10-12(13)14-15/h10H,3-9H2,1-2H3,(H2,13,14)
InChIKeyPHISJWIIHYOOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-octyl-1H-pyrazol-3-amine Properties


5-Methyl-1-octyl-1H-pyrazol-3-amine (CAS 1240564-96-8) is an N-alkyl-3-aminopyrazole derivative with the molecular formula C₁₂H₂₃N₃ and a molecular weight of 209.33 g/mol [1]. It belongs to the broader family of 3-aminopyrazoles—privileged scaffolds in medicinal chemistry that provide versatile ligands for kinases, COX enzymes, and other targets [2]. The compound features an octyl chain at the N1 position and a methyl group at C5, substitutions that collectively influence its lipophilicity (computed XLogP3 = 3.6), hydrogen-bonding capacity, and tautomeric equilibrium [1][3]. These physicochemical properties differentiate it from closely related N1-alkyl and C5-substituted analogs, making informed selection critical for reproducible synthetic or biological outcomes.

Substitution pattern

N1-octyl, C5-methyl substitution defines lipophilicity and tautomeric equilibrium

Regioisomer

3-amine position is required for pyrazolo[1,5-a]pyrimidine cyclocondensation

Partitioning control

Computed XLogP3 = 3.6 supports balanced organic/aqueous phase distribution

5-Methyl-1-octyl-1H-pyrazol-3-amine Substitution Risks


In the aminopyrazole series, even seemingly minor structural modifications—such as the presence or absence of a C5-methyl group, the length of the N1-alkyl chain, or the position of the amino substituent—produce quantifiable differences in lipophilicity, tautomeric preference, and regioselective reactivity [1][2]. These differences directly affect solubility, membrane permeability, and the outcome of key synthetic transformations (e.g., cyclocondensation and Ullmann-type couplings) [2][3]. Generic substitution without verification of the exact substitution pattern therefore risks irreproducible biological data and failed synthetic routes. The quantitative evidence below illustrates why 5-methyl-1-octyl-1H-pyrazol-3-amine occupies a specific property space that its nearest analogs do not replicate.

Regioisomer

4-Amine regioisomer cannot undergo the same cyclocondensation; scaffold access may be blocked.

Chain length

Shorter N1-alkyl chains alter lipophilicity and may shift solubility outside the design window.

C5 substituent

Halogen replacement (e.g., Br) raises MW and lipophilicity, modifying assay partitioning and aggregation risk.

5-Methyl-1-octyl-1H-pyrazol-3-amine Analog Comparison


Lipophilicity Advantage vs Des-Methyl Analog

The C5-methyl group confers a measurable increase in computed lipophilicity. 5-Methyl-1-octyl-1H-pyrazol-3-amine has an XLogP3 of 3.6, compared with 3.2 for the des-methyl analog 1-octyl-1H-pyrazol-3-amine [1][2]. This ΔlogP of +0.4 corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can enhance passive membrane permeability and affect compound partitioning in biphasic reaction systems.

Lipophilicity vs des-methyl
Head-to-head
Target XLogP3 = 3.6; Des-methyl analog XLogP3 = 3.2
ΔXLogP3 = +0.4 (target more lipophilic)
Supports improved organic-phase partitioning for extraction and permeability screens.
Computed by XLogP3 3.0 (PubChem 2019.06.18); experimental logP may differ.
Lipophilicity Membrane permeability Drug-likeness

Lower Lipophilicity vs 4-Bromo Analog

Replacement of the C5-methyl group with bromine elevates lipophilicity beyond that of the target compound. 5-Methyl-1-octyl-1H-pyrazol-3-amine (XLogP3 = 3.6) is less lipophilic than 4-bromo-1-octyl-1H-pyrazol-3-amine (XLogP3 = 3.9) [1][2]. The ΔlogP of -0.3 indicates that the methyl analog is predicted to have measurably higher aqueous solubility, an advantage for aqueous-phase reactions and biological assay conditions where excessive hydrophobicity leads to aggregation or non-specific binding.

Lipophilicity vs 4-Br
Head-to-head
Target XLogP3 = 3.6; 4-Bromo analog XLogP3 = 3.9
ΔXLogP3 = -0.3 (target less lipophilic)
Reduces aggregation risk and non-specific binding in aqueous biochemical assays.
Computed values; actual solubility advantage should be verified experimentally.
Lipophilicity Solubility Halogen effects

Molecular Weight Differentiation

The target compound (MW = 209.33 g/mol; 15 heavy atoms) is 14.03 g/mol heavier than 1-octyl-1H-pyrazol-3-amine (MW = 195.30 g/mol) due to the additional methyl group, yet it is 64.87 g/mol lighter than the 4-bromo analog (MW = 274.20 g/mol) [1][2][3]. These differences directly affect molar concentration calculations for in vitro assays and the stoichiometry of synthetic reactions.

Molecular weight
Head-to-head
Target MW = 209.33 g/mol
vs des-methyl: +14.03 g/mol; vs 4-Br: -64.87 g/mol
MW differences require concentration adjustment in assay preparation and synthesis.
Computed by PubChem 2.1; verify lot-specific purity for exact stoichiometry.
Molecular weight Formulation Dosing

Regiospecific Cyclocondensation Selectivity

The 3-amine regioisomer (as in the target compound) is essential for constructing pyrazolo[1,5-a]pyrimidine scaffolds via cyclocondensation with unsaturated arylaliphatic carboxylic acid derivatives. The parent 5-methylpyrazol-3-amine reacts with methyl cinnamate and arylmethylidenemalonic acids to yield 7-aryl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-ones in a regiospecific manner [1]. The 4-amine regioisomer (e.g., 5-methyl-1-octyl-1H-pyrazol-4-amine) cannot participate in this annulation pathway, as the amino group position dictates the ring-closure geometry [2].

Regiospecific cyclization
Class-level
3-Amine enables pyrazolo[1,5-a]pyrimidine formation; 4-amine is geometrically incompatible.
Regioisomer choice determines synthetic route success; source-specific review recommended.
Based on parent 5-methylpyrazol-3-amine reactivity; confirm under specific reaction conditions.
Regioselectivity Cyclocondensation Pyrazolo[1,5-a]pyrimidine

5-Methyl-1-octyl-1H-pyrazol-3-amine Applications


Balanced Lipophilicity for Lead Optimization

With an XLogP3 of 3.6, 5-methyl-1-octyl-1H-pyrazol-3-amine occupies a lipophilicity window that is 0.4 log units higher than the des-methyl analog and 0.3 log units lower than the 4-bromo analog [1][2]. This positions the compound favorably for CNS drug discovery programs and cellular permeability studies where a logP of 3–4 is often targeted to balance passive diffusion and solubility [3].

Pyrazolo[1,5-a]pyrimidine Library Synthesis

The 3-amine group is the required regioisomer for cyclocondensation with α,β-unsaturated carboxyl derivatives to form pyrazolo[1,5-a]pyrimidines—a privileged scaffold in kinase inhibitor design [4]. The N1-octyl chain further increases product lipophilicity, facilitating chromatographic purification and enhancing membrane permeability of the final library members.

Halogen-Free Biochemical Assays

Compared to the 4-bromo analog (XLogP3 = 3.9, MW = 274.20), the target compound's lower molecular weight (209.33 g/mol) and absence of a heavy halogen reduce the likelihood of non-specific hydrophobic interactions and aggregation-based assay interference, making it a cleaner probe for target engagement studies [2][5].

Liquid-Liquid Extraction and Phase-Transfer Catalysis

The enhanced lipophilicity (ΔXLogP3 = +0.4 vs. the des-methyl analog) improves partitioning into organic phases during extractive workup, while the free amine provides a handle for further derivatization or salt formation to modulate solubility on demand [1].

Application
Selection Property
Validation Focus
Lipophilicity-controlled lead design
XLogP3 window (3.0–4.0)
Partition coefficient reproducibility; permeability assay correlation
Pyrazolo[1,5-a]pyrimidine library synthesis
3-Amine regiochemistry
Cyclocondensation yield and regiospecificity with α,β-unsaturated esters
Halogen-free biochemical probe
Lower molecular weight; absence of heavy halogen
Aggregation and non-specific binding in target-engagement assays
Extractive workup & phase-transfer
Enhanced organic-phase partitioning
Liquid-liquid extraction efficiency; amine derivatization handle

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